1,8-Naphthyridine-3-carbonitrile
Overview
Description
1,8-Naphthyridine-3-carbonitrile is an organic compound with the molecular formula C9H5N3 . It belongs to the class of naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .
Synthesis Analysis
A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines has been reported . This involves a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-dimethylpyridin-2(1H)-one, corresponding aniline in EtOH catalyzed by 9-Mesityl-10-methylacridinium perchlorate under visible light generated from a 24W Blue LED wavelength 450–460 nm at 26 °C . This methodology is diverse, versatile and has several favorable factors such as being metal-free, excellent yields, shorter reaction durations, chromatography free and straightforward extraction process .
Molecular Structure Analysis
The molecular structure of 1,8-Naphthyridine-3-carbonitrile has been analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . Molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .
Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Physical And Chemical Properties Analysis
1,8-Naphthyridine-3-carbonitrile is a solid substance at room temperature . It has a molecular weight of 155.16 Da . The compound is stored in a dry environment at room temperature .
Scientific Research Applications
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Medicinal Chemistry
- 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
- They are part of many biologically active compounds possessing antimicrobial, anticancer, anti-oxidant, DNA gyrase inhibitors, nemathocides, protein kinase inhibitors, etc .
- The 1,8-naphthyridines nucleus constitute the main core of diverse pharmaceutical drugs such as Gemifloxacin, Vosaroxin, Enoxacin, Trovafloxacin mesylate, Nalidixic acid, etc .
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Materials Science
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Organic Chemistry
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Luminescence Materials
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Catalysts
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Pharmaceutical Drugs
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Synthesis of Complex Molecular Architectures
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Treatment of Bacterial Infections
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Components of Light-Emitting Diodes and Solar Cells
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Molecular Sensors and Self-Assembly Host-Guest Systems
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Anti-Inflammatory and Local Anaesthetic
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Antibacterial and Antimycobacterial
Safety And Hazards
The safety information for 1,8-Naphthyridine-3-carbonitrile indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science makes 1,8-naphthyridines a promising area for future research .
properties
IUPAC Name |
1,8-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSJXDPHTNUEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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